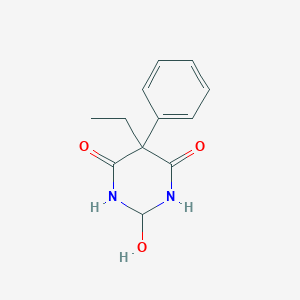
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with various substituents, making it a molecule of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Reagents: Aldehyde, β-keto ester, urea
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, yield, and purity. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine derivatives
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Introduction of different substituents on the pyrimidine ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction may produce tetrahydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Modulation: Binding to and modulating the activity of specific receptors
Signal Transduction: Affecting intracellular signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-2-hydroxy-5-methyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-propyldihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
75524-08-2 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5-ethyl-2-hydroxy-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7,11,17H,2H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
PVKBVMQSXIHKOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(NC1=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
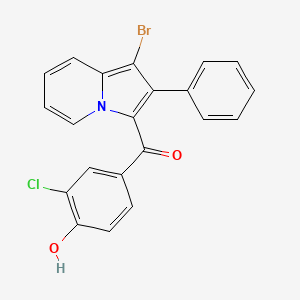
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
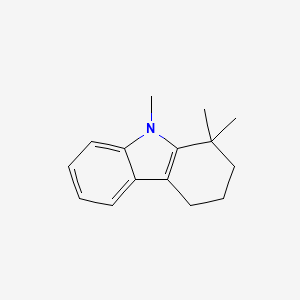
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
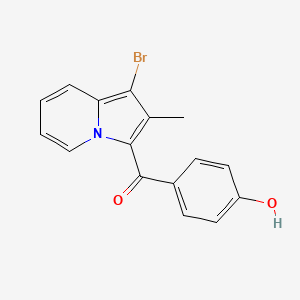
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
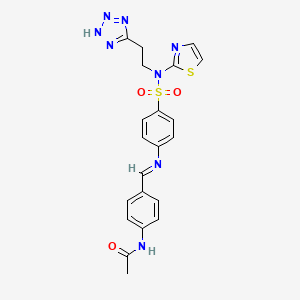
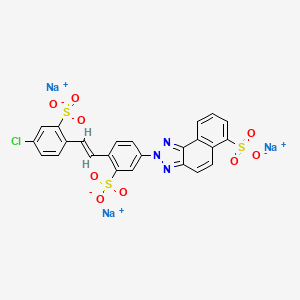

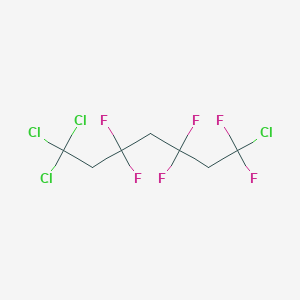
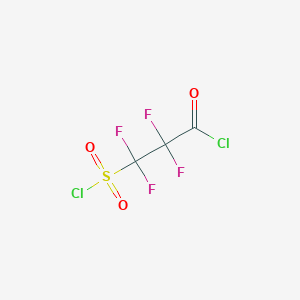
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
